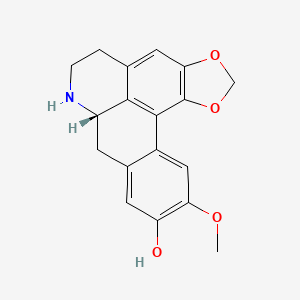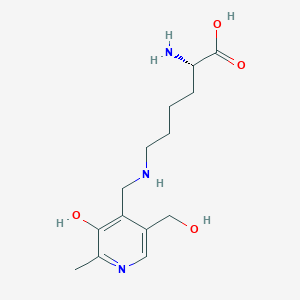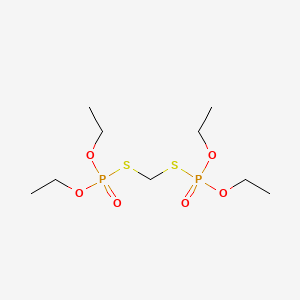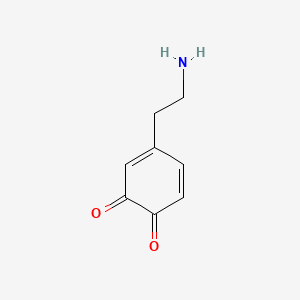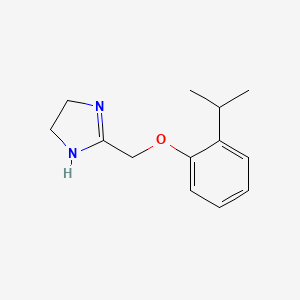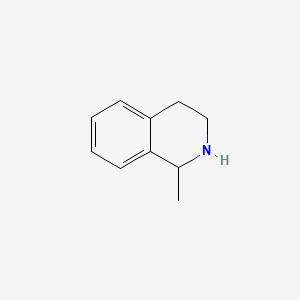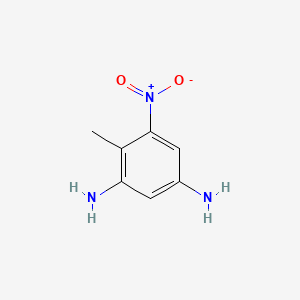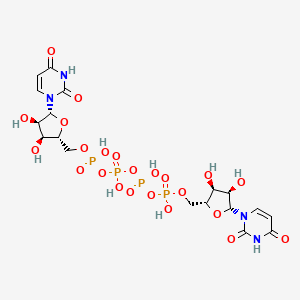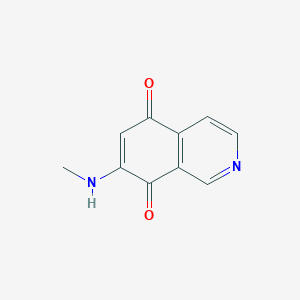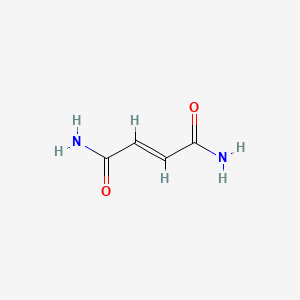
富马酰胺
描述
Fumaramide is a synthetic compound made up of two molecules of fumaric acid and one molecule of amide. It is a white, crystalline solid with a melting point of 174°C. Fumaramide is used in a variety of applications, including as a plasticizer, in the production of polymers, and as an additive in food products. It is also used in the synthesis of various pharmaceuticals and in the production of lubricants, solvents, and coatings. Fumaramide has a wide range of applications due to its unique properties, including its low volatility, low toxicity, and low flammability.
科学研究应用
1. 建模肽和蛋白质结构
富马酰胺衍生物已被用于溶液和固态模型中,用于研究肽CH...O氢键,在肽和蛋白质结构中具有重要意义。这些模型有助于通过(1)H核磁共振光谱和X射线晶体学等技术来理解肽和蛋白质中的相互作用和键合(Baures et al., 2002)。
2. 环状分子中的光异构化
富马酰胺线展示了在光诱导异构化中的独特性质,这对于研究光可控环状分子至关重要。通过计算和时间分辨光谱技术探索这些性质,对于理解富马酰胺的光化学/光物理性质至关重要(Altoe et al., 2009)。
3. 酶抑制研究
研究表明,富马酰胺衍生物在抑制胆碱酯酶方面具有有效性。这项研究有助于我们理解酶抑制和在治疗与酶活性相关的疾病方面的潜在应用(Yerdelen & Gul, 2013)。
4. 跨膜离子通道
已经证明富马酰胺衍生物能够形成自组装的跨膜阴离子通道。这对于理解和开发人工离子通道具有重要意义,这些通道在生物技术和医学等各个领域具有潜在应用(Roy et al., 2018)。
5. 光介导构象调控
将富马酰胺连接引入肽折叠聚合物结构以及其光异构化性质在研究分子构象变化方面具有重要意义。这在理解如何利用光来控制分子结构和功能方面具有应用(Mazzier et al., 2016)。
6. 相关研究的文献计量分析
文献计量研究,例如分析顶尖引用的二甲基富马酸酯文章之一,为了解富马酸及其衍生物的研究趋势、关注领域以及研究对富马酸研究的历史和当前科学格局的影响提供了见解(García-Fernández等,2021)。
7. 细胞机制研究
对富马酸,包括富马酰胺,在中枢神经系统细胞中对抗氧化应激的细胞保护效应的研究对于理解神经退行性疾病的机制和潜在治疗方法至关重要(Scannevin et al., 2012)。
安全和危害
The safety data sheet for Fumaramide suggests that if inhaled, the victim should be moved into fresh air . If skin contact occurs, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water .
作用机制
Target of Action
Fumaramide primarily targets the N-benzyl group of the thread by the amidate group of the macrocycle . This interaction plays a crucial role in the cyclization process of interlocked fumaramides .
Mode of Action
The mode of action of Fumaramide involves a diastereoselective CsOH-promoted cyclization of interlocked fumaramides to give β-lactams . The rate-determining step in this process is the deprotonation of the N-benzyl group of the thread by the amidate group of the macrocycle generated by the external base . This interaction results in significant changes in the structure and reactivity of the compound .
Biochemical Pathways
The biochemical pathways affected by Fumaramide involve the cyclization of interlocked fumaramides into β-lactams . The higher flexibility of the adamantyl core speeds up the cyclization process in diadamantyl-derived rotaxanes .
Result of Action
The molecular and cellular effects of Fumaramide’s action involve the formation of β-lactams through a diastereoselective cyclization process . This process is influenced by the deprotonation of the N-benzyl group of the thread by the amidate group of the macrocycle .
Action Environment
The action of Fumaramide is influenced by environmental factors such as the presence of an external base . The interlocked polyamide macrocycle plays a definitive activating role, making it an exception to the rule of interlocked systems in which the macrocycle effect alters the reaction outcomes .
生化分析
Biochemical Properties
Fumaramide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, fumaramide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer’s disease . These interactions are crucial as they can modulate the activity of these enzymes, potentially leading to therapeutic applications.
Cellular Effects
Fumaramide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, fumaramide derivatives have been studied for their potential to inhibit acetylcholinesterase, which plays a role in neurotransmission . This inhibition can impact cell signaling and neurotransmitter levels, thereby influencing cellular functions.
Molecular Mechanism
The molecular mechanism of fumaramide involves its interaction with specific biomolecules. Fumaramide compounds have been found to target both the catalytic anionic site and the peripheral anionic site of acetylcholinesterase . This dual targeting mechanism allows fumaramide to effectively inhibit the enzyme, thereby modulating its activity. Additionally, the α,β-unsaturated 1,4-diketone moiety in fumaramide compounds is crucial for their inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fumaramide can change over time. Studies have shown that the stability and degradation of fumaramide can influence its long-term effects on cellular function. For instance, the cyclization of interlocked fumaramides into β-lactams has been studied to understand the temporal changes in their activity . These studies help in understanding the stability and degradation patterns of fumaramide over time.
Dosage Effects in Animal Models
The effects of fumaramide vary with different dosages in animal models. Higher doses of fumaramide can lead to toxic or adverse effects, while lower doses may be therapeutic. For example, studies on the dosage effects of various compounds, including fumaramide, have shown that the pharmacokinetics and metabolism can differ significantly between species . Understanding these dosage effects is crucial for determining the therapeutic window and potential toxicity of fumaramide.
Metabolic Pathways
Fumaramide is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, the inhibition of fumarate hydratase by fumaramide can lead to increased fumarate levels and suppression of mitochondrial respiration . This interaction highlights the role of fumaramide in metabolic regulation and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of fumaramide within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that fumaramide can be transported across cell membranes and distributed to various cellular compartments . Understanding the transport mechanisms of fumaramide is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
Fumaramide is localized in specific subcellular compartments, which can influence its activity and function. For example, fumarase, a related enzyme, is primarily localized in the mitochondria but can also be found in other cellular compartments . The subcellular localization of fumaramide can affect its interactions with other biomolecules and its overall activity within the cell.
属性
IUPAC Name |
(E)-but-2-enediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNZUFKXJJCBG-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)N)\C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318367 | |
| Record name | Fumaramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627-64-5 | |
| Record name | Fumaramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumaramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumaramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fumaramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fumaramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of fumaramide?
A1: Fumaramide, also known as (E)-But-2-enediamide, has the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize fumaramide?
A2: Researchers employ various spectroscopic techniques to characterize fumaramide and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure, dynamics, and interactions of fumaramide-containing molecules, such as rotaxanes. This technique is extensively used to study macrocycle shuttling rates, hydrogen bonding interactions, and conformational changes. [, , , , ]
- Fourier Transform Infrared (FTIR) Spectroscopy: Offers insights into the functional groups present in fumaramide derivatives and the nature of intermolecular interactions, such as hydrogen bonding. This technique helps characterize the self-assembly processes in supramolecular systems. [, ]
- High-Resolution Electron Energy Loss Spectroscopy (HREELS): Used to study the adsorption behavior of fumaramide-based rotaxanes and their components on solid surfaces like gold (Au(111)). This technique helps determine molecular orientation and the presence of chemisorption. []
- UV-Vis Spectroscopy: Useful for monitoring photoisomerization processes in fumaramide-containing molecules, particularly the conversion of fumaramide to maleamide. [, , , , ]
Q3: How is fumaramide employed in the construction of rotaxanes?
A3: Fumaramide serves as a versatile building block for constructing mechanically interlocked molecules like rotaxanes. [, , , , , , , ] Its structure, containing a rigid trans-alkene linker and two amide groups capable of hydrogen bonding, facilitates the formation of stable complexes with macrocyclic molecules. This complexation is often exploited in templated syntheses, where the fumaramide unit acts as a recognition site for macrocycle threading.
Q4: How does the photoisomerization of fumaramide influence rotaxane behavior?
A4: The photoisomerization of fumaramide to its cis isomer, maleamide, significantly impacts the properties and behavior of rotaxanes. [, , , , , ] This isomerization alters the spatial arrangement of hydrogen bond donor and acceptor sites within the molecule. This can lead to:
- Controlled Shuttling: The change in hydrogen bonding patterns can trigger the movement of the macrocycle between different recognition sites on the rotaxane thread, enabling light-driven molecular shuttles. [, , , , ]
- Modulation of Activity: Photoisomerization can be used to control the activity of catalytic rotaxanes by bringing reactive groups into proximity or separating them. []
Q5: What role does fumaramide play in the formation of supramolecular gels?
A5: Certain fumaramide derivatives exhibit gelation properties due to their ability to self-assemble into fibrous networks that trap solvent molecules. [, , ] The strong and directional intermolecular hydrogen bonding between fumaramide units is crucial for gel formation. These gels find potential applications in drug delivery, tissue engineering, and as responsive materials.
Q6: How does the incorporation of fumaramide affect the properties of polymers?
A6: Fumaramide is incorporated into polymers to impart specific properties, such as photocleavability and unique electrical characteristics. [, , , ] For instance, polyamides containing coumarin dimer components, upon UV irradiation, undergo asymmetric photocleavage, leading to the formation of fumaramide units and the release of 2,2'-dihydroxystilbene. This photocleavable property is valuable in applications requiring controlled degradation or release of encapsulated substances.
Q7: How is computational chemistry used to study fumaramide-containing systems?
A7: Computational methods are indispensable for understanding and predicting the behavior of fumaramide-containing systems. Researchers utilize:
- Density Functional Theory (DFT) Calculations: To investigate reaction mechanisms, predict molecular geometries, and calculate electronic properties. [, ]
- Molecular Dynamics (MD) Simulations: To study the dynamic behavior of rotaxanes, explore conformational changes, and investigate interactions with surfaces or solvents. [, ]
- Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To model complex systems where a quantum mechanical treatment of the fumaramide unit and its immediate environment is combined with a classical description of the surrounding molecules. []
Q8: What are the key insights from structure-activity relationship (SAR) studies on fumaramide derivatives?
A8: SAR studies on fumaramide derivatives highlight the importance of specific structural features for their activity and properties:
- Stereochemistry: The trans configuration of the double bond in fumaramide is crucial for its activity in many systems, including its role in enzyme activation and rotaxane function. [] The cis isomer, maleamide, typically exhibits different properties.
- Substitution Pattern: Modifications to the amide groups or the alkene linker can significantly influence the hydrogen bonding ability, conformational flexibility, and overall activity of fumaramide derivatives. [, , ]
Q9: Are there any biological applications of fumaramide derivatives?
A9: Fumaramide derivatives have been investigated for various biological applications, including:
- Antibiotic Activity: Fumaramidmycin, a naturally occurring fumaramide derivative, exhibits antibiotic properties. []
- Enzyme Inhibition: Some fumaramide analogues act as inhibitors of dopamine beta-mono-oxygenase, an enzyme involved in neurotransmitter synthesis. []
Q10: How does the stability of fumaramide-based materials vary under different conditions?
A10: The stability of fumaramide-based materials depends on several factors, including temperature, solvent, and exposure to light. [, , ] For instance:
- Thermal Stability: Polyfumaramides generally exhibit high thermal stability but may undergo crosslinking at elevated temperatures. []
- Photostability: The fumaramide unit is susceptible to photoisomerization to maleamide upon UV irradiation. This property can be advantageous for controlled release applications but detrimental to long-term material stability. [, , , , , ]
- Hydrolytic Stability: Fumaramides are generally stable under neutral conditions but can undergo hydrolysis in the presence of strong acids or bases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




